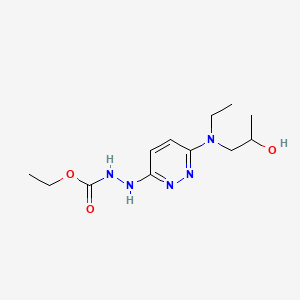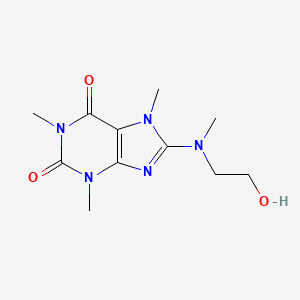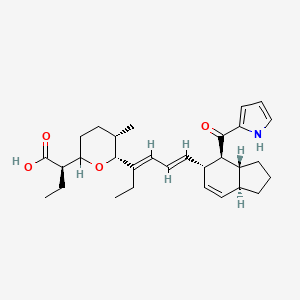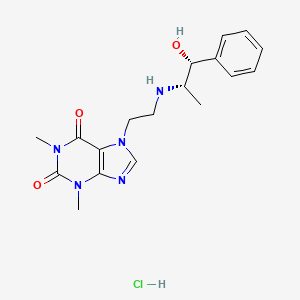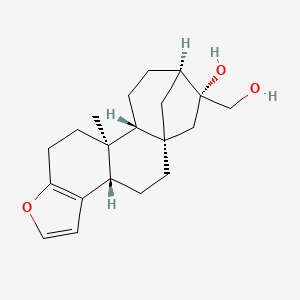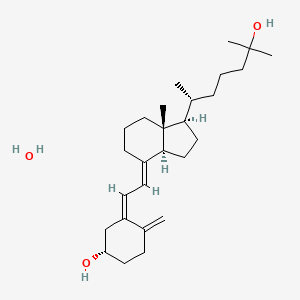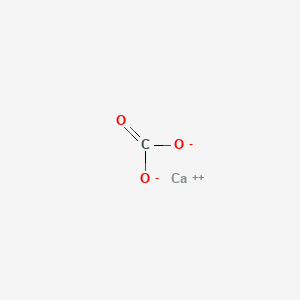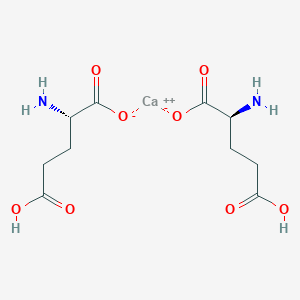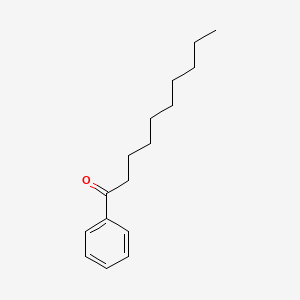
Decanophenone
概要
説明
Decanophenone, also known as 1-Phenyl-1-decanone or nonyl phenyl ketone, is a chemical compound with the molecular formula C16H24O . It has an average mass of 232.361 Da and a monoisotopic mass of 232.182709 Da .
Synthesis Analysis
This compound is available commercially and can be purchased from various chemical suppliers . The exact synthesis process is not detailed in the available resources.
Molecular Structure Analysis
This compound has a linear formula of C6H5CO(CH2)8CH3 . The InChI representation is InChI=1S/C16H24O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3 . The structure includes a ketone group attached to a phenyl group and a decane chain .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a density of 0.9±0.1 g/cm3 . The boiling point is 327.9±11.0 °C at 760 mmHg, and the flash point is 127.3±7.2 °C . The compound has a molar refractivity of 73.3±0.3 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 9 freely rotating bonds .
科学的研究の応用
1. Micelle-Water Partitioning and Chromatography Decanophenone is identified as an effective micelle marker in the study of micelle-water partitioning. It has been used in micellar electrokinetic chromatography, demonstrating strong chromophore properties, detectable at all pH levels, and ease of dissolution in the mobile phase. This makes it a valuable tool in chromatographic analysis and in understanding biopartitioning and hydrophobicity in various pH conditions (Bailey & Dorsey, 1999).
2. Extraction and Purification in Plant Medicine Research on the Chinese medicinal plant Cynanchum bungei Decne. has led to the isolation and purification of acetophenones, which include this compound-related compounds. These substances are extracted using high-speed counter-current chromatography, indicating this compound's relevance in the extraction and purification processes of medicinal compounds (Liu et al., 2008).
3. Microextraction Techniques in Food Analysis Decanoic acid reverse micelle-based coacervates, related to this compound, have been proposed for the extraction of compounds like bisphenol A from food samples. This technique is notable for its simplicity, rapidity, and minimal use of solvents, making it an innovative method in food analysis and safety testing (García-Prieto et al., 2008).
4. Support in Liquid Membrane Technology In the field of liquid membrane technology, n-Decanol, a compound related to this compound, has been identified as a suitable membrane liquid for phenol removal. The study of this compound derivatives in this context contributes to the understanding of mass transfer in supported liquid membranes, impacting environmental technology and wastewater treatment (Zha, Fane, & Fell, 1994).
5. Role in Antioxidant and Chemopreventive Research Research on polyphenols, to which this compound is related, has shown their significant biological activities like antioxidative, anti-inflammatory, and anticarcinogenic properties. This positions this compound-related compounds as potential agents in disease prevention, nutrition, and in the development of pharmaceuticals and dietary supplements (Rajha et al., 2021)
Safety and Hazards
作用機序
Target of Action
Decanophenone, also known as Nonyl phenyl ketone, is a chemical compound with the molecular formula C16H24O
Mode of Action
It is known that this compound has a strong chromophore which is detectable at all pH levels , suggesting that it may interact with its targets through chromophore-related mechanisms.
Result of Action
It is known that this compound serves as a micelle marker , suggesting that it may have some effects at the molecular level.
Action Environment
It is known that this compound has a strong chromophore which is detectable at all pH levels , suggesting that changes in pH may influence its action.
特性
IUPAC Name |
1-phenyldecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-2-3-4-5-6-7-11-14-16(17)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXJNLYVPPBERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064093 | |
| Record name | Decanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6048-82-4 | |
| Record name | Decanophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6048-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-1-decanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Decanone, 1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyldecan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-1-DECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3471N36DD1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of decanophenone in analytical chemistry?
A: this compound is primarily used as a nonpolar marker for determining the hold-up volume in Hydrophilic Interaction Liquid Chromatography (HILIC) []. It's particularly useful in systems transitioning between HILIC and RPLC due to its stable elution volume across a range of ammonium acetate concentrations []. Additionally, this compound serves as an internal standard in reversed-phase liquid chromatography for quantifying insecticides like cyfluthrin in various formulations [].
Q2: How does the structure of this compound influence its chromatographic behavior?
A: this compound (C10H21COC6H5) possesses a large nonpolar alkyl chain (C10H21) and a polar carbonyl group (C=O) attached to a benzene ring. This structure contributes to its limited solubility in polar solvents like water and its preference for nonpolar stationary phases in reversed-phase chromatography [, ].
Q3: Can this compound be used to characterize the performance of different stationary phases in chromatography?
A: Yes, the retention behavior of this compound can provide insights into the hydrophobicity of different stationary phases []. For example, its retention factor (k) on bonded-phase photopolymerized sol-gel monoliths can be used to assess the relative hydrophobicity of different silane-modified surfaces [].
Q4: Are there any environmental concerns associated with this compound?
A: While this compound is not typically considered a primary environmental pollutant, recent research has identified it as a potential indicator of septic tank effluent in environmental water samples []. Its presence, alongside other compounds like azelaic acid and galaxolidone, suggests the influence of wastewater discharge on water quality [].
Q5: Is there a relationship between the structure of alkyl phenyl ketones and their retention time in reversed-phase HPLC?
A: Yes, research has shown a direct correlation between the length of the alkyl chain in alkyl phenyl ketones and their retention time in reversed-phase HPLC []. Longer alkyl chains increase the molecule's hydrophobicity, leading to stronger interactions with the stationary phase and longer retention times [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



